molecular formula C11H18Cl3N3O B1373648 3-amino-4-chloro-N-[2-(dimethylamino)ethyl]benzamide dihydrochloride CAS No. 1221726-22-2

3-amino-4-chloro-N-[2-(dimethylamino)ethyl]benzamide dihydrochloride

Cat. No.: B1373648
CAS No.: 1221726-22-2
M. Wt: 314.6 g/mol
InChI Key: YTDJVQOYNHVKLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-amino-4-chloro-N-[2-(dimethylamino)ethyl]benzamide dihydrochloride is a chemical compound with the molecular formula C11H16ClN3O. It is known for its applications in various scientific research fields due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-4-chloro-N-[2-(dimethylamino)ethyl]benzamide dihydrochloride typically involves the reaction of 3-amino-4-chlorobenzoyl chloride with 2-(dimethylamino)ethylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified and converted to its dihydrochloride salt form.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-amino-4-chloro-N-[2-(dimethylamino)ethyl]benzamide dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The chloro group can be substituted with other nucleophiles such as hydroxyl or alkoxy groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide or alkoxides.

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Amines.

    Substitution: Hydroxyl or alkoxy derivatives.

Scientific Research Applications

3-amino-4-chloro-N-[2-(dimethylamino)ethyl]benzamide dihydrochloride is utilized in various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-amino-4-chloro-N-[2-(dimethylamino)ethyl]benzamide dihydrochloride involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-amino-4-chloro-N-[2-(diethylamino)ethyl]benzamide hydrochloride
  • 3-amino-4-chloro-N-[2-(methylamino)ethyl]benzamide hydrochloride

Uniqueness

3-amino-4-chloro-N-[2-(dimethylamino)ethyl]benzamide dihydrochloride is unique due to its specific chemical structure, which imparts distinct properties and reactivity compared to similar compounds. Its dimethylamino group provides a balance of hydrophilicity and lipophilicity, making it versatile for various applications.

Properties

IUPAC Name

3-amino-4-chloro-N-[2-(dimethylamino)ethyl]benzamide;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16ClN3O.2ClH/c1-15(2)6-5-14-11(16)8-3-4-9(12)10(13)7-8;;/h3-4,7H,5-6,13H2,1-2H3,(H,14,16);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTDJVQOYNHVKLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCNC(=O)C1=CC(=C(C=C1)Cl)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18Cl3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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